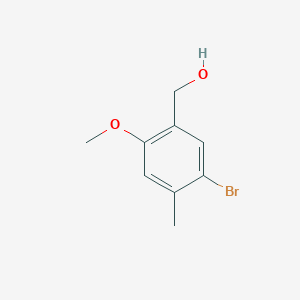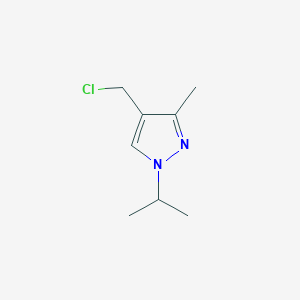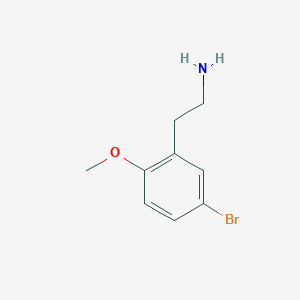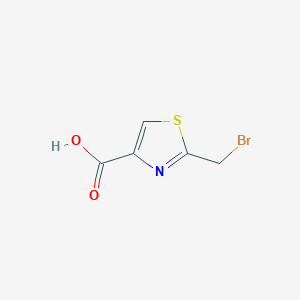
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one
Vue d'ensemble
Description
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one is a chemical compound that features a benzodioxane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The benzodioxane moiety is known for its presence in several bioactive natural products and pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with an appropriate acylating agent under controlled conditions. For example, the reaction with acetic anhydride in the presence of a base such as pyridine can yield the desired product .
Another method involves the use of an electrochemical approach, where the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture produces the corresponding o-quinone. This intermediate can then undergo a cycloaddition reaction with tertiary enamines to form the benzodioxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1,4-benzodioxane: This compound shares a similar benzodioxane ring structure but differs in the position of the amino group.
1,4-Benzodioxane-6-amine: Another related compound with potential biological activities.
Uniqueness
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the amino group at the 2-position and the ethanone moiety at the 1-position provides distinct characteristics that differentiate it from other benzodioxane derivatives.
Propriétés
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMEVVHCQDXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)



